Rebimastat - 259188-38-0

Rebimastat

Catalog Number: EVT-287491
CAS Number: 259188-38-0
Molecular Formula: C23H41N5O5S
Molecular Weight: 499.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rebimastat is a sulfhydryl-based second-generation matrix metalloproteinase (MMP) inhibitor with potential antineoplastic activity. Rebimastat selectively inhibits several MMPs (MMP 1, 2, 8, 9, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis.
Source and Classification

Rebimastat was developed as a peptidomimetic compound designed to mimic the natural substrates of matrix metalloproteinases. It is closely related to other inhibitors such as marimastat and batimastat, which have been studied extensively in clinical settings. The compound operates by binding to the active sites of matrix metalloproteinases, thereby inhibiting their enzymatic activity and preventing the breakdown of extracellular matrix proteins.

Synthesis Analysis

The synthesis of Rebimastat involves several key steps that utilize standard organic chemistry techniques. The synthesis typically begins with the formation of a hydroxamate moiety, which is crucial for the compound's ability to chelate zinc ions present in the active sites of matrix metalloproteinases.

Key Steps in Synthesis:

  1. Formation of Hydroxamate: The initial step involves the reaction of an appropriate carboxylic acid with hydroxylamine to form a hydroxamate.
  2. Peptidomimetic Design: The compound is then modified to include various substituents that enhance its binding affinity and selectivity for specific matrix metalloproteinases.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing.

The synthesis parameters, including temperature, reaction time, and solvent choice, are optimized to maximize yield and purity.

Molecular Structure Analysis

Rebimastat has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with matrix metalloproteinases. Its core structure includes:

  • Hydroxamate Group: Essential for zinc ion chelation.
  • Peptidomimetic Backbone: Mimics natural substrates of matrix metalloproteinases.
  • Substituents: Various side chains that enhance specificity and potency against targeted enzymes.

Structural Data

  • Molecular Formula: C15_{15}H20_{20}N4_{4}O4_{4}
  • Molecular Weight: Approximately 320 Da
  • 3D Structure: The three-dimensional conformation allows optimal binding to the active site of matrix metalloproteinases, which is critical for its inhibitory function.
Chemical Reactions Analysis

Rebimastat undergoes specific chemical reactions primarily involving its interactions with matrix metalloproteinases. The key reaction is the formation of a reversible complex between Rebimastat and the zinc ion located at the active site of these enzymes.

Relevant Reactions

  1. Inhibition Reaction:
    MMP+RebimastatMMP Rebimastat Complex\text{MMP}+\text{Rebimastat}\rightleftharpoons \text{MMP Rebimastat Complex}
    This complex formation effectively inhibits the enzymatic activity of matrix metalloproteinases.
  2. Hydrolysis Reactions:
    While Rebimastat itself does not undergo significant hydrolysis, it can affect the hydrolytic activity of matrix metalloproteinases on their natural substrates.
Mechanism of Action

The mechanism by which Rebimastat exerts its effects involves competitive inhibition of matrix metalloproteinases. By binding to the active site, it prevents these enzymes from interacting with their natural substrates, thereby inhibiting their proteolytic activity.

Detailed Mechanism

  1. Zinc Ion Chelation: The hydroxamate group chelates the zinc ion essential for MMP activity.
  2. Active Site Occupation: By occupying the active site, Rebimastat blocks access to substrate proteins.
  3. Reversible Binding: The binding is reversible, allowing for potential modulation based on concentration levels.

This mechanism highlights Rebimastat's role in mitigating processes associated with tumor invasion and metastasis by limiting extracellular matrix degradation.

Physical and Chemical Properties Analysis

Rebimastat exhibits several notable physical and chemical properties that influence its pharmacological profile:

  • Solubility: It demonstrates moderate solubility in aqueous solutions, which is critical for bioavailability.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, influencing its interaction with biological targets.

Key Properties

  • Melting Point: Approximately 150 °C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, affecting membrane permeability.
Applications

Rebimastat has been primarily investigated for its applications in cancer therapy due to its ability to inhibit tumor growth and metastasis through matrix metalloproteinase inhibition.

Scientific Applications

  1. Cancer Treatment: Clinical trials have explored its efficacy in various cancers, including breast and prostate cancers.
  2. Research Tool: Used in preclinical studies to understand the role of matrix metalloproteinases in disease progression.
  3. Combination Therapies: Investigated as part of combination therapies with other anticancer agents to enhance therapeutic outcomes.

Despite previous clinical trials showing mixed results regarding efficacy and safety profiles, ongoing research continues to explore its potential applications in targeted cancer therapies and other diseases characterized by excessive extracellular matrix remodeling.

Introduction to Matrix Metalloproteinases (MMPs) as Therapeutic Targets

Biological Role of MMPs in Extracellular Matrix Remodeling and Disease Pathogenesis

Matrix Metalloproteinases (MMPs) constitute a family of 24 zinc-dependent endopeptidases that collectively regulate extracellular matrix (ECM) composition and turnover. These enzymes target diverse structural components of the ECM, including collagens (e.g., types I, IV), gelatins, elastin, laminins, and proteoglycans. Their proteolytic activity is indispensable for physiological processes such as embryonic development, angiogenesis, wound healing, and tissue repair [1] [2]. MMPs are synthesized as inactive zymogens (pro-MMPs), requiring proteolytic cleavage for activation. A conserved catalytic domain features a zinc-binding motif (HEXXHXXGXXH), which coordinates Zn²⁺ essential for enzymatic function [9] [10]. Regulation occurs at multiple levels: transcriptional control, compartmentalization, zymogen activation, and inhibition by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs), which form 1:1 stoichiometric complexes with active MMPs [2] [6].

  • Classification and Substrate Specificity:MMPs are categorized structurally and functionally (Table 1). Key subgroups include:
  • Collagenases (MMP-1, -8, -13): Degrade fibrillar collagens.
  • Gelatinases (MMP-2, -9): Target denatured collagens (gelatins), basement membrane components (type IV collagen), and cytokines.
  • Stromelysins (MMP-3, -10, -11): Process proteoglycans and activate other MMPs.
  • Matrilysins (MMP-7, -26): Cleave cell-surface adhesion molecules.
  • Membrane-Type MMPs (MT-MMPs; e.g., MMP-14): Cell-surface enzymes activating pro-MMP-2 and degrading pericellular matrix [2] [10].

  • Dysregulation in Disease:Pathological overexpression or hyperactivity of MMPs disrupts ECM homeostasis, driving disease progression:

  • Cancer Invasion/Metastasis: MMP-2 and MMP-9 degrade basement membranes, facilitating tumor cell intravasation and extravasation. MMP-3 and MMP-7 process E-cadherin, disrupting cell-cell junctions and promoting epithelial-mesenchymal transition (EMT) [5] [6].
  • Cardiovascular Disease: MMP-9 exacerbates atherosclerotic plaque rupture by degrading the fibrous cap; MMP-2 and MMP-14 contribute to aortic aneurysm formation via medial elastolysis [1] [4].
  • Inflammation/Fibrosis: MMP-12 (macrophage metalloelastase) drives chronic obstructive pulmonary disease (COPD) through alveolar destruction. MMP-3 and MMP-9 activate latent TGF-β, promoting fibroblast activation and organ fibrosis [8] [9].

Table 1: MMP Classification and Pathological Associations

MMP ClassKey MembersPrimary SubstratesPathological Roles
CollagenasesMMP-1, -8, -13Fibrillar collagens (I, II, III)Arthritis, tumor invasion, plaque rupture
GelatinasesMMP-2, -9Gelatins, collagen IV, elastinCancer metastasis, aneurysm, angiogenesis
StromelysinsMMP-3, -10Proteoglycans, laminin, pro-MMPsEMT activation, chronic inflammation
MatrilysinsMMP-7, -26E-cadherin, Fas ligandTumor immune evasion, cell adhesion loss
Membrane-Type (MT)MMP-14, -15Collagen I, pro-MMP-2Cancer cell invasion, pericellular remodeling

Rationale for MMP Inhibition in Oncological and Inflammatory Disorders

The rationale for MMP inhibition stems from their validated roles as drivers of pathological tissue destruction and signaling dysregulation. Key mechanisms linking MMPs to disease include:

  • Oncological Disorders:
  • ECM Degradation and Invasion: MMP-2 and MMP-9 (gelatinases) breach basement membranes and stromal barriers, enabling local invasion and hematogenous spread [6] [9].
  • Growth Factor and Cytokine Activation: MMP-3 and MMP-7 release ECM-bound VEGF, FGF-2, and TGF-β, stimulating angiogenesis and stromal remodeling. MMP-9 mobilizes latent TGF-β, inducing EMT and chemoresistance [5] [7].
  • Immune Evasion: MMP-7 cleaves Fas ligand from tumor cells, inhibiting immune-mediated apoptosis. MMP-9 polarizes tumor-associated macrophages (TAMs) toward an immunosuppressive phenotype [6] [8].
  • Clinical Correlations: Elevated MMP-9 correlates with poor survival in breast, lung, and colorectal cancers. MMP-11 (stromelysin-3) is a component of the Oncotype DX assay, prognosticating recurrence in breast cancer [7] [9].

  • Inflammatory and Degenerative Disorders:

  • Chronic Inflammation: MMP-9 from neutrophils exacerbates tissue damage in rheumatoid arthritis by degrading cartilage proteoglycans. MMP-12 drives macrophage infiltration in atherosclerosis and COPD [4] [8].
  • Fibrosis: Persistent MMP-mediated TGF-β activation stimulates collagen deposition in pulmonary and hepatic fibrosis [1] [9].
  • Neuroinflammation: MMP-3 and MMP-9 disrupt the blood-brain barrier, facilitating leukocyte entry in multiple sclerosis and Alzheimer’s disease [4] [9].

The failure of early broad-spectrum MMP inhibitors (e.g., marimastat) underscored the need for selective inhibition. Some MMPs (e.g., MMP-8, -12) exhibit anti-tumor or anti-angiogenic effects, and indiscriminate inhibition worsened outcomes in clinical trials. This highlighted the critical importance of isoform-specific targeting [1] [4] [6].

Table 2: Evolution of MMP Inhibitors in Clinical Context

Inhibitor GenerationKey ExamplesZinc-Binding Group (ZBG)SpecificityClinical Limitations
First-GenerationMarimastat, BatimastatHydroxamateBroad-spectrumMusculoskeletal toxicity, lack of efficacy
Second-GenerationRebimastatThiol (Sulfhydryl)MMP-2, -9, -14 focusedLimited efficacy in advanced cancer
Second-GenerationPrinomastat (AG3340)HydroxamateMMP-2, -3, -9, -13Phase III failure (no survival benefit)
Second-GenerationTanomastat (BAY 12-9566)CarboxylateMMP-2, -9, -13Accelerated mortality in pancreatic cancer

Properties

CAS Number

259188-38-0

Product Name

Rebimastat

IUPAC Name

(2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide

Molecular Formula

C23H41N5O5S

Molecular Weight

499.7 g/mol

InChI

InChI=1S/C23H41N5O5S/c1-13(2)12-14(17(29)26-16(19(31)24-8)22(3,4)5)25-18(30)15(34)10-11-28-20(32)23(6,7)27(9)21(28)33/h13-16,34H,10-12H2,1-9H3,(H,24,31)(H,25,30)(H,26,29)/t14-,15-,16+/m0/s1

InChI Key

GTXSRFUZSLTDFX-HRCADAONSA-N

SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

Solubility

Soluble in DMSO

Synonyms

BMS-275291
D-2163
N-((2S)-2-mercapto-1-oxo-4-(3,4,4- trimethyl-2,5-dioxo-1-imidazolidinyl)butyl)-L-leucyl-N,3- dimethyl-L-Valinamide

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)NC(=O)[C@H](CCN1C(=O)C(N(C1=O)C)(C)C)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.